

Application Notes and Protocols: Synthesis and Radiolabeling of ⁶⁸Ga-NOTA-AE105

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For Researchers, Scientists, and Drug Development Professionals

Introduction

⁶⁸Ga-**NOTA-AE105** is a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of the urokinase-type plasminogen activator receptor (uPAR). uPAR is overexpressed in numerous solid tumors and is associated with cancer cell invasion and metastasis. As a uPAR antagonist, AE105 conjugated with the chelator NOTA and radiolabeled with Gallium-68 (⁶⁸Ga) allows for non-invasive visualization and quantification of uPAR expression, offering potential for improved diagnosis, staging, and monitoring of cancer. This document provides a detailed protocol for the synthesis and radiolabeling of ⁶⁸Ga-**NOTA-AE105** for preclinical and clinical research.

Materials and Reagents



Equipment	Reagents and Consumables
Automated Radiosynthesis Module (e.g., Scintomics GRP, Trasis miniAllinOne) or manual synthesis setup	NOTA-AE105 precursor
⁶⁸ Ge/ ⁶⁸ Ga generator (e.g., ITG, Eckert & Ziegler)	Sterile, pyrogen-free water for injection (WFI)
High-Performance Liquid Chromatography (HPLC) system with a radio-detector	Sodium acetate buffer (e.g., 0.1 M, pH 4.0-5.0)
Radio-Thin Layer Chromatography (radio-TLC) scanner	Hydrochloric acid (HCl, e.g., 0.05 N, for generator elution)
Dose calibrator	Ethanol, absolute, for pharmaceutical use
Sterile vials and syringes	C18 Sep-Pak light cartridges
0.22 μm sterile filters	Sterile saline solution (0.9% NaCl)
pH indicator strips (range 3.8-5.8)	Ascorbic acid (optional, as a radiostabilizer)
Heating module	

Experimental Protocols Elution of ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga Generator

The ⁶⁸GaCl₃ is obtained from a ⁶⁸Ge/⁶⁸Ga generator by elution with a dilute hydrochloric acid solution.

- Connect a sterile elution needle to the generator outlet.
- Place a sterile collection vial in a lead shield.
- Elute the generator with the volume and concentration of HCl specified by the manufacturer (e.g., 5 mL of 0.05 N HCl).
- Measure the activity of the eluted ⁶⁸GaCl₃ in a dose calibrator.



 The eluate can be used directly or may require pre-concentration and purification using a cation-exchange cartridge, depending on the generator type and the requirements of the synthesis module.

Automated Synthesis of ⁶⁸Ga-NOTA-AE105

The following is a general procedure for an automated synthesis module. Specific parameters may need to be adjusted based on the synthesizer used.

- Cassette and Reagent Setup:
 - Install a sterile, single-use cassette into the synthesis module.
 - Prepare vials with the required reagents:
 - Vial 1: NOTA-AE105 precursor dissolved in WFI (e.g., 10-20 μg).
 - Vial 2: Sodium acetate buffer (e.g., 1 mL of 0.1 M, pH 4.5).
 - Vial 3: Ethanol for cartridge washing and final product elution.
 - Vial 4: Sterile saline for final formulation.
- Synthesis Sequence:
 - The synthesis module will automatically transfer the ⁶⁸Ga eluate to the reaction vessel.
 - The buffer is added to adjust the pH of the reaction mixture to the optimal range for labeling (typically pH 4.0-5.0).
 - The NOTA-AE105 precursor solution is added to the reaction vessel.
 - The reaction mixture is heated at a specified temperature and for a set duration (e.g., 95°C for 5-10 minutes).
 - After the reaction, the mixture is passed through a C18 Sep-Pak cartridge to trap the ⁶⁸Ga-NOTA-AE105.
 - The cartridge is washed with sterile water to remove any unreacted 68Ga.



- The final product, ⁶⁸Ga-NOTA-AE105, is eluted from the cartridge with a small volume of ethanol, followed by sterile saline.
- The final product is passed through a 0.22 μm sterile filter into a sterile collection vial.

Manual Synthesis of ⁶⁸Ga-NOTA-AE105

- In a sterile reaction vial, add the required volume of sodium acetate buffer to the eluted ⁶⁸GaCl₃ to achieve a pH of 4.0-5.0.
- Add the **NOTA-AE105** precursor (e.g., 10-20 μg) to the buffered ⁶⁸Ga solution.
- Heat the reaction vial in a heating block at 95°C for 10 minutes.
- After cooling, purify the reaction mixture using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
- Load the reaction mixture onto the cartridge.
- Wash the cartridge with sterile water (e.g., 5-10 mL).
- Elute the ⁶⁸Ga-**NOTA-AE105** with a small volume of ethanol (e.g., 0.5 mL) into a sterile vial.
- Dilute the final product with sterile saline to the desired volume and to reduce the ethanol concentration to a physiologically acceptable level (<10%).
- Aseptically pass the final solution through a 0.22 μm sterile filter into a sterile final product vial.

Quality Control



Test	Method	Specification
Appearance	Visual inspection	Clear, colorless solution, free of visible particles
рН	pH indicator strips	4.5 - 7.5
Radiochemical Purity (RCP)	Radio-HPLC	≥ 95%
Radio-TLC	≥ 95%	
Radionuclidic Identity	Gamma spectroscopy	Peaks at 511 keV and 1077 keV
Radionuclidic Purity	Gamma spectroscopy	⁶⁸ Ge breakthrough < 0.001%
Sterility	According to pharmacopeia	Sterile
Bacterial Endotoxins	Limulus Amebocyte Lysate (LAL) test	< 175 EU/V (V = max. recommended dose in mL)

Radio-HPLC Method Example

- Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Gradient:

0-2 min: 95% A, 5% B

 $\circ~$ 2-12 min: Linear gradient to 50% A, 50% B

12-14 min: Linear gradient to 95% A, 5% B

14-15 min: 95% A, 5% B

Flow Rate: 1.0 mL/min



• Detection: UV (220 nm) and radioactivity detector

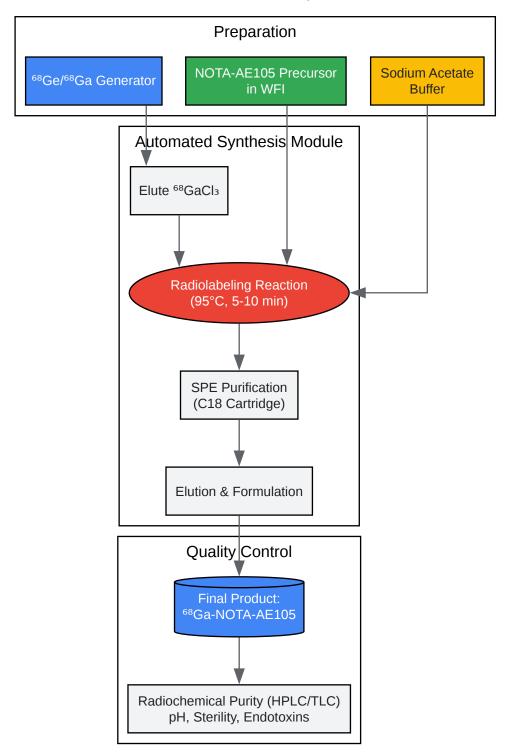
Data Summary

Parameter	Typical Value	Reference
Radiochemical Yield (decay corrected)	> 70%	Illustrative, based on similar ⁶⁸ Ga-peptides
Radiochemical Purity	> 95%	Skovgaard et al., J Nucl Med, 2017
Molar Activity	50-150 GBq/μmol	Illustrative, based on similar ⁶⁸ Ga-peptides
Synthesis Time (automated)	15-25 minutes	Illustrative, based on similar ⁶⁸ Ga-peptides

Diagrams



⁶⁸Ga-NOTA-AE105 Automated Synthesis Workflow



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Caption: Automated synthesis workflow for ⁶⁸Ga-**NOTA-AE105**.



Cancer Cell UPA 68Ga-NOTA-AE105 blocks binding enables PET Imaging Plasminogen Intracellular Signaling (Proliferation, Migration) Plasmin ECM Degradation

Simplified uPAR Signaling in Cancer Progression

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Caption: Simplified uPAR signaling pathway and the role of ⁶⁸Ga-**NOTA-AE105**.

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